Boc-cystamine hcl

Overview

Description

Boc-Cystamine Hydrochloride is a compound involved in a study that reports a new dipeptide functionalization strategy for developing new dendritic bolaamphiphile vectors for efficient siRNA transfection .

Synthesis Analysis

The synthesis of Boc-cystamine hcl involves protecting group chemistry for the cysteine thiol group, which has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed . An efficient and expeditious chemoselective BOC protection of amines in catalyst and solvent-free media has been reported .Molecular Structure Analysis

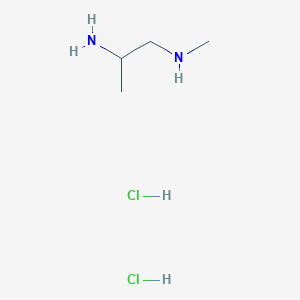

The molecular formula of this compound is C9H21ClN2O2S2 . The molecular weight is 288.85824 . The structure includes two terminal amino functional groups, one with a protecting group .Chemical Reactions Analysis

This compound is involved in the conversion of cystine into a form that may easily exit cells, preventing harmful accumulation . It is also used in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

1. Chemical Warfare Agent Detection

The cystamine conjugate [(BocNH)Fc(CO)CSA]2, derived from Boc-cystamine HCl, was synthesized for detecting chemical warfare agents (CWAs). It forms films on gold substrates, which react with CWA mimics, causing significant shifts in the redox properties of the ferrocene (Fc) group. This property is utilized in developing electrochemical sensors for CWAs (Khan, Long, Schatte, & Kraatz, 2007).

2. Gene Transfer Agents

This compound derivatives have been studied as potential gene transfer agents. Novel 25 kDa polyethylenimine derivatives with cystamine periphery (PEI-Cys) were developed to reduce carrier-associated cytotoxicity and enhance transfection activity. This illustrates the potential of Boc-cystamine in nonviral gene transfer applications (Wang, Zheng, Meng, Zhang, Peng, & Zhong, 2011).

3. Exploration of Opiate Receptors

Thiol-containing enkephalins with SH groups, synthesized using Boc-cystamine, have been used to explore the role of essential SH groups in opiate receptors. This research provides insights into the molecular mechanisms of opiate receptors (Kodama, Kondo, Shimohigashi, & Costa, 1987).

4. Smart Hydrogel Development

This compound is used in the preparation of multifunctional hydrogels. These hydrogels, with reversible and dynamic boronic ester and disulfide linkages, exhibit pH, glucose, and redox triresponsive features, along with self-healing properties. This application is significant in designing smart devices for various fields (Guo, Su, Zhang, Dong, Lin, & Zhang, 2017).

Mechanism of Action

Target of Action

Boc-Cystamine HCl, also known as mono-Boc-cystamine, is a derivative of cystamine . The primary target of this compound is cystine, a compound that accumulates in the body due to a defect in the function of cystinosin, a protein responsible for transporting cystine out of the cell lysosome .

Mode of Action

This compound interacts with its target, cystine, by converting it into cysteine and cysteine-cysteamine mixed disulfides . This interaction reduces the buildup of cystine crystals in the body, particularly in the eyes and kidneys .

Biochemical Pathways

The interaction of this compound with cystine affects several biochemical pathways. By converting cystine into cysteine and cysteine-cysteamine mixed disulfides, it helps in the depletion of cystine, thereby reducing the harmful effects of cystinosis .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption rate .

Result of Action

The action of this compound results in the reduction of cystine accumulation in the body. This can alleviate the symptoms of cystinosis, a condition characterized by the widespread accumulation of cystine crystals throughout the body and eye tissues .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be unstable and hygroscopic, which means it readily absorbs moisture from the environment . Therefore, it needs to be stored under specific conditions (under inert gas at 2-8°C) to maintain its stability .

Safety and Hazards

Boc-cystamine hcl may form combustible dust concentrations in air. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Boc-cystamine hcl is a valuable building block for the incorporation of disulfides . It possesses two terminal amino functional groups, one with a protecting group . This Fmoc-protected cleavable linker can also be used in the synthesis of chemical biology tools for cleavage under reducing conditions .

Biochemical Analysis

Biochemical Properties

Boc-cystamine hydrochloride plays a significant role in biochemical reactions due to its ability to form disulfide bonds. This compound interacts with various enzymes, proteins, and other biomolecules through its disulfide linkage. For instance, Boc-cystamine hydrochloride can be used to create cleavable linkers in ADCs, where it forms stable bonds with antibodies and cytotoxic drugs. Upon entering the target cells, the disulfide bonds are cleaved, releasing the cytotoxic drug to exert its therapeutic effects .

Cellular Effects

Boc-cystamine hydrochloride influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to protect cortical neurons from oxidative stress-induced cell death by inhibiting transglutaminase activity . Additionally, Boc-cystamine hydrochloride can enhance the efficiency of siRNA transfection by forming dendritic bolaamphiphile vectors, which facilitate the delivery of siRNA into cells .

Molecular Mechanism

The molecular mechanism of Boc-cystamine hydrochloride involves its ability to form disulfide bonds with target biomolecules. This compound can inhibit or activate enzymes by forming reversible disulfide linkages. For example, Boc-cystamine hydrochloride inhibits transglutaminase activity, which is essential for protecting neurons from oxidative stress . Furthermore, Boc-cystamine hydrochloride can modulate gene expression by facilitating the delivery of siRNA into cells, thereby influencing the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-cystamine hydrochloride can change over time due to its stability and degradation properties. Boc-cystamine hydrochloride is stable under inert gas (nitrogen or argon) at 2-8°C . Its stability may be compromised under different conditions, leading to degradation and reduced efficacy. Long-term studies have shown that Boc-cystamine hydrochloride can maintain its protective effects on neurons and enhance siRNA transfection efficiency over extended periods .

Dosage Effects in Animal Models

The effects of Boc-cystamine hydrochloride vary with different dosages in animal models. At low doses, Boc-cystamine hydrochloride has been shown to protect neurons from oxidative stress and enhance siRNA transfection efficiency without causing significant toxicity . At high doses, Boc-cystamine hydrochloride may exhibit toxic effects, including cellular damage and impaired cellular function . Therefore, it is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Boc-cystamine hydrochloride is involved in various metabolic pathways, primarily through its disulfide linkage. This compound interacts with enzymes and cofactors involved in redox reactions, such as transglutaminase and glutathione . Boc-cystamine hydrochloride can also influence metabolic flux and metabolite levels by modulating the activity of these enzymes and cofactors .

Transport and Distribution

Boc-cystamine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . For example, Boc-cystamine hydrochloride can be transported into cells via endocytosis and subsequently localized in the cytoplasm, where it exerts its effects .

Subcellular Localization

The subcellular localization of Boc-cystamine hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, Boc-cystamine hydrochloride can be localized in the cytoplasm, where it forms disulfide bonds with target biomolecules and modulates cellular processes .

Properties

IUPAC Name |

tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S2.ClH/c1-9(2,3)13-8(12)11-5-7-15-14-6-4-10;/h4-7,10H2,1-3H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKORFWDTJJFVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

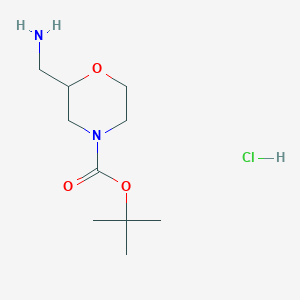

![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)

![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)

![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide hydrochloride](/img/structure/B1378089.png)